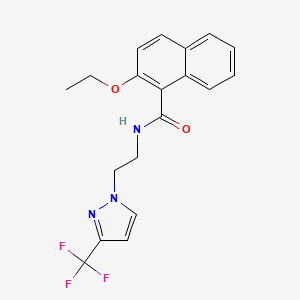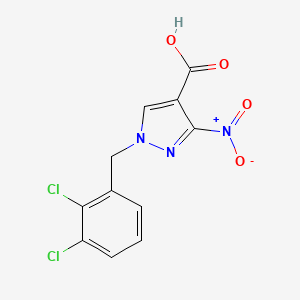![molecular formula C22H26FN5O2 B2818355 2-(4-环丙基-1-(4-氟苯基)-7-氧代-1H-吡唑并[3,4-d]吡啶-6(7H)-基)-N,N-二异丙基乙酰胺 CAS No. 1105201-99-7](/img/structure/B2818355.png)
2-(4-环丙基-1-(4-氟苯基)-7-氧代-1H-吡唑并[3,4-d]吡啶-6(7H)-基)-N,N-二异丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Research
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) and reduced tumor growth. Studies have focused on its efficacy against various cancer types, including breast, lung, and colon cancers .
Anti-inflammatory Applications
This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators and cytokines, reducing inflammation in various models. Its application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease is being explored, with promising results in preclinical studies .
Antiviral Research
Research has indicated that this compound may possess antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a candidate for developing treatments against viral infections like influenza, hepatitis, and potentially emerging viral threats .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. It has been studied for its ability to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves the modulation of neuroinflammatory pathways and the reduction of oxidative damage .
Cardiovascular Research
In cardiovascular research, this compound has been evaluated for its effects on heart health. It can influence various cardiovascular parameters, including blood pressure and heart rate, by interacting with specific receptors and enzymes. Its potential to prevent or treat conditions like hypertension and atherosclerosis is under investigation .
Antibacterial Applications
The antibacterial properties of this compound have been explored, particularly against resistant bacterial strains. It can disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a potential candidate for developing new antibiotics. Its efficacy against both Gram-positive and Gram-negative bacteria has been a focus of recent studies .
Antifungal Research
This compound has also been studied for its antifungal properties. It can inhibit the growth of various fungal species by targeting fungal cell membranes and enzymes. Its application in treating fungal infections, especially those resistant to conventional antifungal agents, is being actively researched .
Drug Delivery Systems
Lastly, this compound is being explored for its role in drug delivery systems. Its unique chemical structure allows it to be used as a carrier for other therapeutic agents, enhancing their stability and bioavailability. Research is ongoing to develop novel drug delivery platforms using this compound, potentially improving the efficacy of various treatments .
属性
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c1-13(2)27(14(3)4)19(29)12-26-22(30)21-18(20(25-26)15-5-6-15)11-24-28(21)17-9-7-16(23)8-10-17/h7-11,13-15H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIVJPDTLQHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
![Ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)
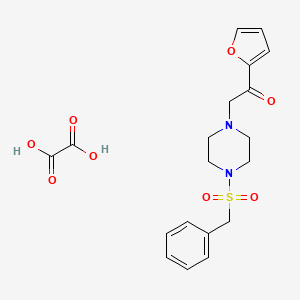
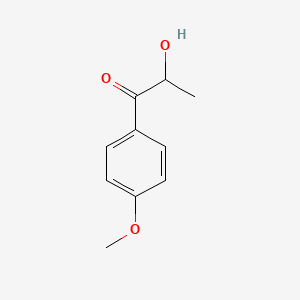
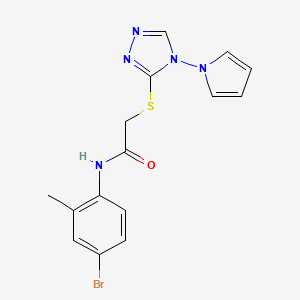


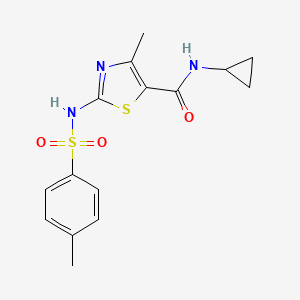
![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)
